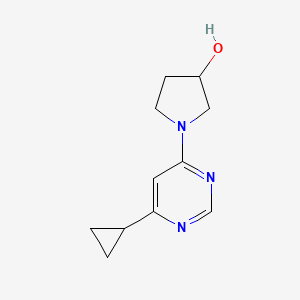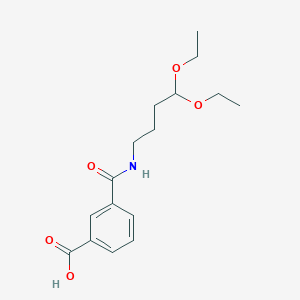
1-(4-Aminophenyl)-3-methylpiperidin-4-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of amines, which might be relevant here, can involve alkylation or arylation reactions on nitrogen .Chemical Reactions Analysis
The chemical reactions involving a specific compound depend on its molecular structure and the conditions under which it’s reacted. Amines, for instance, can undergo a variety of reactions, including alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These can include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Fluorescent Sensing and Bacterial Imaging
A study describes the development of fluorescent sensors, including compounds structurally similar to 1-(4-Aminophenyl)-3-methylpiperidin-4-ol, for the selective recognition of aluminum ions. These sensors exhibit "OFF-ON type" fluorescent behavior in the presence of Al3+ ions and have been utilized for bacterial cell imaging, showcasing potential applications in environmental monitoring and biological research (Yadav & Singh, 2018).
Photophysical Properties
Research on the photophysical properties of N-phenyl substituted 4-aminostilbenes, related to 1-(4-Aminophenyl)-3-methylpiperidin-4-ol, reveals significant insights into their fluorescence enhancement. The introduction of N-phenyl substituents leads to a more planar geometry, resulting in a red shift in absorption and fluorescence spectra, and high fluorescence quantum yields. This "amino conjugation effect" suggests potential applications in designing fluorescent materials and optical devices (Yang, Chiou, & Liau, 2002).
Sigma Receptor Ligands
A study focused on the synthesis and biological profiling of new substituted 1-phenyl-2-cyclopropylmethylamines, which include structures related to 1-(4-Aminophenyl)-3-methylpiperidin-4-ol. These compounds exhibit high affinity for sigma receptors, important in neuropharmacology. The findings suggest applications in developing therapeutic agents targeting sigma receptors, which are implicated in several neurological disorders (Prezzavento et al., 2007).
DNA Interaction and Docking Studies
Research into novel Schiff base ligands derived from 2,6-diaminopyridine, structurally akin to 1-(4-Aminophenyl)-3-methylpiperidin-4-ol, has shown significant DNA binding activity. These ligands and their metal complexes have been investigated for their DNA interaction capabilities, suggesting potential applications in the development of new therapeutic agents and molecular probes (Kurt et al., 2020).
Oligonucleotide Synthesis
A study on the synthesis of 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite for oligonucleotide synthesis highlights the potential of compounds related to 1-(4-Aminophenyl)-3-methylpiperidin-4-ol in improving the efficiency and cost-effectiveness of therapeutic oligonucleotide production. This research may have implications for the development of novel nucleic acid-based therapeutics (Grajkowski et al., 2001).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-aminophenyl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-8-14(7-6-12(9)15)11-4-2-10(13)3-5-11/h2-5,9,12,15H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDZSYJUOOYEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)

![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)


![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)
![2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1531630.png)
![[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid](/img/structure/B1531633.png)